molecular formula C7H15NO B14087489 rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol

Katalognummer: B14087489
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: DAAYDZZFCLQTFA-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol: is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions: rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols .

Wissenschaftliche Forschungsanwendungen

rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and reactivity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

  • rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
  • rel-(2R,3S)-2,3-Epoxyheptane**
  • rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate

Uniqueness: rel-((2R,3S)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

[(2R,3S)-2-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI-Schlüssel

DAAYDZZFCLQTFA-RNFRBKRXSA-N

Isomerische SMILES

C[C@@H]1[C@H](CCCN1)CO

Kanonische SMILES

CC1C(CCCN1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.